5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

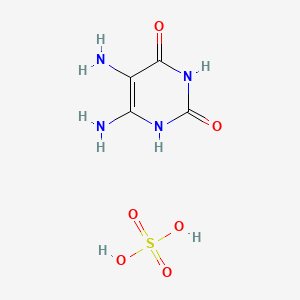

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKARJSDZQCSEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63981-35-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90885883 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32014-70-3, 42965-55-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diaminouracil sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity profile, and its critical role in modern biochemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Characteristics

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structural similarity to endogenous nucleobases makes it a molecule of significant interest.[2] The sulfate salt is the common commercial and laboratory form, valued for its stability. It typically appears as a light yellow to brown crystalline powder.[3]

Structural Representation

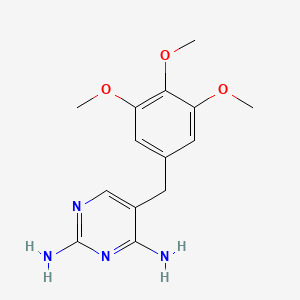

Caption: Chemical structure of this compound.

Data Summary Tables

Quantitative and identifying data are crucial for experimental design and regulatory compliance. The following tables summarize the key properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | [4][5] |

| Synonyms | 5,6-Diaminouracil sulfate; 4,5-Diaminouracil sulfate | [4] |

| CAS Number | 32014-70-3 (Sulfate); 63981-35-1 (Sulfate Dihydrate); 3240-72-0 (Free Base) | [2][3][6] |

| Molecular Formula | C₄H₈N₄O₆S (Sulfate Salt) | [5][7] |

| Molecular Weight | 240.19 g/mol (Sulfate Salt) |[4][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to brown powder or crystalline solid | [3][4] |

| Melting Point | >260 °C (with decomposition) | [6][8] |

| Solubility | Soluble in water | [4][8] |

| Storage | Store at room temperature in a cool, dark, dry place |[3][9] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The primary strategy involves creating the 5,6-diaminouracil core, which is then converted to the more stable sulfate salt.

Synthetic Pathway Overview

The most common industrial pathway involves the nitrosation of a 6-aminopyrimidine precursor, followed by a chemical or catalytic reduction of the nitroso group to an amine. This sequence is efficient and yields the vicinal diamine structure, which is key to its subsequent reactivity. The final step is a straightforward acid-base reaction to form the sulfate salt.

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 5,6-Diaminouracil (Free Base)

This protocol is a representative method based on established procedures for the reduction of nitrosopyrimidines.[10]

-

Vessel Preparation: To a hydrogenation reactor, add 6-Amino-5-nitroso-2,4-dihydroxypyrimidine and a suitable solvent such as water. The substrate is sparingly soluble in neutral water, so a slurry is formed.[10]

-

Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Palladium on Carbon (Pd/C) or a Raney Nickel catalyst.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to an appropriate pressure (e.g., 0.1-5 MPa) and heat to 70-130 °C.[10] The reaction is typically monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: The resulting aqueous solution contains the product. The free base can be precipitated by adjusting the pH or by concentration of the solvent. For purification, it can be recrystallized from hot water.[6]

Self-Validating System: The progress of the reduction is visually apparent as the color of the reaction mixture typically fades from a deep color (often reddish or purple) to a pale yellow.[10] Completion can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Conversion to Sulfate Salt

-

Dissolution: Dissolve the purified 5,6-Diamino-2,4-dihydroxypyrimidine free base in a minimum amount of hot deionized water.

-

Acidification: While stirring, slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄).

-

Crystallization: The sulfate salt is significantly less soluble in water than the free base and will begin to precipitate.[6] Cool the mixture slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a solvent like ethanol to aid in drying. Dry the product under vacuum to a constant weight.

Trustworthiness: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed via analytical methods as described in Section 4.

Reactivity, Biological Role, and Mechanism of Action

The utility of this compound stems from the reactivity of its vicinal diamine functional groups and its structural analogy to natural purine precursors.

Chemical Reactivity

The adjacent amino groups at the C5 and C6 positions are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reactivity is the cornerstone of its use as a building block for synthesizing fused heterocyclic systems, most notably purines and pteridines. For example, it is an intermediate in the synthesis of Paraxanthine.[6]

Biological Significance and Proposed Mechanism of Action

As a pyrimidine analogue, 5,6-diaminouracil has been investigated for its potential as an antimetabolite.[4] Antimetabolites are compounds that mimic natural substrates and can interfere with metabolic pathways.

Proposed Mechanism: It is hypothesized that 5,6-diaminouracil can act as a competitive inhibitor for enzymes involved in nucleotide biosynthesis.[4] By binding to the active site of an enzyme that would normally process a natural purine or pyrimidine precursor, it can block the synthesis of essential nucleic acids (DNA and RNA). This disruption of DNA replication and repair makes it a compound of interest in the development of therapies for diseases characterized by rapid cell proliferation, such as cancer.[4]

Caption: Conceptual diagram of competitive inhibition by a nucleobase analogue.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column with a simple mobile phase (e.g., water/methanol or water/acetonitrile with a buffer like ammonium acetate) is typically effective. Detection is usually performed via UV-Vis spectroscopy, leveraging the compound's UV absorbance maximum (λmax) around 260 nm.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the amine (NH₂) protons. These signals are often broad and their chemical shift can be dependent on the solvent and concentration.

-

¹³C NMR: Would reveal distinct signals for the four unique carbon atoms in the pyrimidine ring, including the two carbonyl carbons (C2 and C4) at lower field and the two sp² carbons (C5 and C6) at higher field.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by strong absorption bands corresponding to N-H stretching from the amino and amide groups, C=O stretching from the carbonyl groups, and characteristic bands for the sulfate counter-ion (S=O stretching).

Experimental Protocol 3: Example HPLC Purity Assay

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at a similar concentration.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: 95:5 (v/v) Water : Methanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several scientific domains.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs.[3] Its ability to form the core of purine-like molecules is essential for creating compounds that target biological pathways related to these diseases.[8]

-

Biochemical Research: It serves as a reagent in biochemical assays to study enzyme activity and metabolic pathways, particularly those involving nucleotide metabolism.[3]

-

Nutritional Science: The compound has been used in the formulation of nutritional supplements, where it is suggested to play a role in enhancing metabolic processes.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant, capable of causing irritation to the eyes, skin, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid generating dust during weighing and transfer.[11] After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents.

References

- ChemBK. (2024). This compound. ChemBK.

- CP Lab Safety. (n.d.). 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram. CP Lab Safety.

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.

- PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1). National Center for Biotechnology Information.

Sources

- 1. 4,5-Diaminouracil | 3240-72-0 [chemicalbook.com]

- 2. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 42965-55-9 [smolecule.com]

- 5. 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | C4H8N4O6S | CID 319643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 32014-70-3 [chemicalbook.com]

- 7. AB151196 | CAS 32014-70-3 – abcr Gute Chemie [abcr.com]

- 8. chembk.com [chembk.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal pyrimidine derivative with significant applications in medicinal chemistry and drug development. Its sulfate salt is a common form used in synthesis and biological studies. A profound understanding of its molecular structure and conformational behavior is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular structure, tautomerism, and conformational landscape of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate. In the absence of a publicly available crystal structure for the sulfate salt, this guide leverages computational modeling, spectroscopic data from analogous compounds, and established chemical principles to construct a detailed molecular portrait.

Introduction: The Significance of 5,6-Diamino-2,4-dihydroxypyrimidine in Drug Discovery

Pyrimidine scaffolds are fundamental components of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents[1]. Among these, 5,6-diaminopyrimidine derivatives serve as key intermediates in the synthesis of purines, pteridines, and other fused heterocyclic systems with diverse pharmacological activities[2]. 5,6-Diamino-2,4-dihydroxypyrimidine, in particular, is a precursor for various compounds, including xanthine derivatives that have shown potential as adenosine receptor antagonists for neurodegenerative diseases[1]. Its biological activity is intrinsically linked to its three-dimensional structure and its ability to interact with biological targets. The sulfate salt provides a stable, water-soluble form of the compound, making it amenable to a variety of experimental conditions.

Deciphering the Molecular Structure: A Multi-faceted Approach

A definitive analysis of molecular structure is ideally grounded in single-crystal X-ray diffraction data. However, as of the writing of this guide, a crystal structure for this compound has not been deposited in public databases. Consequently, a combination of theoretical and experimental approaches is employed to elucidate its structural and conformational properties.

Tautomerism: The Prevailing Forms

One of the most critical aspects of the molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine is its potential for tautomerism. The 2,4-dihydroxy-pyrimidine core can exist in several tautomeric forms, including the di-keto (uracil), keto-enol, and di-enol forms. Computational studies on uracil and its derivatives consistently show that the di-keto form is the most stable tautomer in both the gas phase and in solution[3].

For 5,6-Diamino-2,4-dihydroxypyrimidine, the di-keto tautomer, 5,6-diaminouracil, is considered the most predominant and energetically favorable form. This is supported by extensive theoretical and experimental work on related uracil derivatives[3].

Protonation Sites and the Role of the Sulfate Counter-ion

The formation of the sulfate salt involves the protonation of the 5,6-diaminouracil molecule. The potential sites for protonation include the ring nitrogens (N1 and N3) and the exocyclic amino groups (at C5 and C6). Computational studies on similar 2,4-diaminopyrimidines have shown that the N1 position is the most basic and, therefore, the most likely site of initial protonation[4]. The second protonation, if it occurs, is predicted to be at the exocyclic amino group[4].

The sulfate anion (SO₄²⁻) is a dianion that can form strong hydrogen bonds with the protonated diaminouracil cation. In the solid state, it is expected to play a crucial role in the crystal packing, forming an extensive hydrogen-bonding network with the multiple N-H and O-H (if any enol form is present) donors of the cation. This network would significantly influence the overall conformation of the pyrimidine ring and the orientation of the amino groups.

Conformational Analysis: Insights from Computational and Spectroscopic Methods

In the absence of a crystal structure, computational chemistry and NMR spectroscopy are the primary tools for probing the conformational landscape of this compound.

Computational Modeling: A Theoretical Glimpse into Conformation

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry and relative energies of different conformers. For the protonated 5,6-diaminouracil cation, DFT studies on similar systems suggest that the pyrimidine ring will adopt a largely planar conformation to maintain aromaticity[3][5].

Key predicted structural features include:

-

Planarity of the Pyrimidine Ring: The di-keto tautomer is expected to have a nearly planar ring structure.

-

Orientation of Amino Groups: The exocyclic amino groups at C5 and C6 will have rotational freedom. The preferred orientation will be a balance between minimizing steric hindrance and maximizing hydrogen bonding with the sulfate counter-ion and neighboring molecules.

-

Impact of Protonation: Protonation at N1 will induce small changes in bond lengths and angles within the pyrimidine ring, consistent with the redistribution of electron density.

| Parameter | Predicted Value (Qualitative) | Rationale |

| Pyrimidine Ring Conformation | Near Planar | Aromatic stabilization of the di-keto form. |

| C5-NH₂ and C6-NH₂ Torsion Angles | Variable, influenced by crystal packing | Minimization of steric hindrance and optimization of hydrogen bonding. |

| Hydrogen Bonding | Extensive network with sulfate anion | Multiple N-H donors on the cation and oxygen acceptors on the sulfate. |

NMR Spectroscopy: Probing the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the amino groups and the N-H protons of the pyrimidine ring. The chemical shifts of these protons will be sensitive to the solvent and the extent of hydrogen bonding[1][6]. In some cases, duplication of signals for the amino groups may be observed due to restricted rotation around the C-N bond, indicating the presence of different conformers in solution[1].

-

¹³C NMR: The carbon NMR spectrum will provide information about the electronic environment of each carbon atom in the pyrimidine ring. Protonation at N1 would lead to a downfield shift of the adjacent carbon signals (C2 and C6) due to the increased positive charge density[4].

Experimental Protocols

Synthesis of this compound

The synthesis of 5,6-diaminouracil and its subsequent conversion to the sulfate salt can be achieved through several established methods. A common route involves the reduction of a nitroso-uracil precursor[7][8].

Step 1: Synthesis of 6-Aminouracil

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add ethyl cyanoacetate and urea to the solution.

-

Reflux the mixture for approximately 4 hours.

-

Add hot water to dissolve the resulting solid.

-

Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil[7].

Step 2: Nitrosation of 6-Aminouracil

-

To the suspension of 6-aminouracil, add a solution of sodium nitrite in water.

-

The rose-red 5-nitroso-6-aminouracil will precipitate[7].

Step 3: Reduction to 5,6-Diaminouracil

-

Suspend the moist 5-nitroso-6-aminouracil in warm water.

-

Add sodium hydrosulfite portion-wise until the red color disappears, indicating the reduction to 5,6-diaminouracil[7][8].

-

The intermediate diaminouracil bisulfite salt can be isolated by filtration[7].

Step 4: Formation of the Sulfate Salt

-

Dissolve the diaminouracil bisulfite in an aqueous base.

-

Acidify the solution with sulfuric acid to precipitate this compound[7][8].

-

The sparingly soluble sulfate salt can be collected by filtration, washed with water, and dried[8][9].

Analytical Characterization Workflow

In the absence of single-crystal X-ray diffraction data, a combination of analytical techniques is essential for structural confirmation and purity assessment.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, synthesized through a combination of established chemical principles, computational modeling, and spectroscopic data from related compounds. While a definitive solid-state structure from single-crystal X-ray diffraction remains elusive, the presented analysis offers a robust model for understanding the key structural features of this important molecule.

Future research should prioritize the growth of single crystals of this compound to obtain a definitive crystal structure. This would provide invaluable experimental validation for the theoretical models presented here and would allow for a more detailed analysis of the hydrogen-bonding network and the influence of the sulfate counter-ion on the crystal packing. Such data would further enhance our understanding of the structure-activity relationships of diaminopyrimidine derivatives and aid in the design of next-generation therapeutics.

References

- PrepChem. (n.d.). Preparation of 5,6-diaminouracil.

- Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses, Coll. Vol. 4, p.247 (1963); Vol. 34, p.23 (1954).

- Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667–1669.

- El-Sabbagh, S., Marx, D., Schnakenburg, G., Grimme, S., & Müller, C. E. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2203.

- Google Patents. (n.d.). CH629788A5 - Process for production of 5,6-diaminouracil.

- Yadav, A. S., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Scientific Reports, 12(1), 5463.

- Czerminski, R., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931.

- Berhane, J. C., et al. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Organic Chemistry, 86(9), 6361-6370.

- MDPI. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives.

- Request PDF. (n.d.). Theoretical study on protonated and deprotonated 5-substituted uracil derivatives and their complexes with water.

- Krishnakumar, V., & Muthunatesan, S. (2007). Vibrational spectra and structure of 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil by density functional theory calculations. Semantic Scholar.

- PubChem. (n.d.). 5,6-Diaminouracil.

- DNAmod. (n.d.). 5,6-diaminouracil.

- Bagal, D., et al. (2015). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 13(24), 6834-6845.

- ResearchGate. (n.d.). Chemical structure of 5,6-Diaminouracil Hydrochloride.

- Jones, C. R., et al. (1984). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 197-201.

- Mirzaei, M. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. Turkish Computational and Theoretical Chemistry, 1(1), 27-34.

- ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil.

- Chemical Communications (RSC Publishing). (n.d.). The gas phase proton affinity of uracil: measuring multiple basic sites and implications for the enzyme mechanism of orotidine 5′-monophosphate decarboxylase.

- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

- ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil.

- Broo, A., et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3743.

Sources

- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal intermediate in the synthesis of a multitude of biologically active heterocyclic compounds, including purine derivatives and potential therapeutic agents.[1][2] Its sulfate salt offers a stable, isolable form crucial for downstream applications in pharmaceutical research and development.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-diamino-2,4-dihydroxypyrimidine sulfate, designed to equip researchers with the necessary knowledge for its effective preparation and quality assessment. The narrative delves into the mechanistic underpinnings of common synthetic routes, offers a detailed, field-proven experimental protocol, and outlines a suite of analytical techniques for robust characterization, ensuring the production of high-purity material for demanding research applications.

Introduction: The Significance of this compound

5,6-Diamino-2,4-dihydroxypyrimidine is a substituted uracil derivative featuring amino groups at the 5 and 6 positions of the pyrimidine ring.[2][5] This unique arrangement of functional groups makes it a versatile precursor for the construction of fused heterocyclic systems.[1] Notably, it serves as a key building block in the Traube purine synthesis for creating xanthine derivatives.[1] The compound and its analogues are investigated for a range of biological activities, including their potential as antimetabolites in cancer research and as enzyme inhibitors.[3]

The sulfate salt of 5,6-diaminouracil is often the preferred form for handling and storage due to its increased stability and lower solubility in water compared to the free base or hydrochloride salt, which facilitates its isolation and purification.[6][7] This guide will focus on a common and reliable synthetic pathway to this compound, starting from readily available precursors.

Synthesis Methodology: A Mechanistic and Practical Approach

A prevalent and effective method for the synthesis of 5,6-diaminouracil involves the nitrosation of a suitable pyrimidine precursor followed by reduction of the nitroso group.[7][8] One common starting material is 6-aminouracil, which can be synthesized from ethyl cyanoacetate and urea.[1] The subsequent nitrosation at the 5-position, followed by reduction, yields the desired 5,6-diaminouracil. The final step involves precipitation as the sulfate salt.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for maximizing yield and purity. The nitrosation is typically carried out using sodium nitrite in an acidic medium, which generates the nitrosating agent, nitrous acid, in situ.[1] The subsequent reduction of the 5-nitroso group is often achieved using a reducing agent such as sodium hydrosulfite (sodium dithionite).[7][9] This reagent is effective and selective for the reduction of the nitroso group without affecting the pyrimidine ring. The final precipitation with sulfuric acid provides the sparingly soluble sulfate salt, allowing for efficient isolation from the reaction mixture.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for synthesis and purification.

Synthesis of 6-Amino-5-nitrosouracil (Intermediate)

-

In a well-ventilated fume hood, suspend 6-aminouracil in water.

-

Cool the suspension in an ice bath and slowly add a solution of sodium nitrite.

-

Carefully add a mineral acid (e.g., hydrochloric acid) dropwise while maintaining the low temperature to generate nitrous acid in situ.

-

Stir the reaction mixture vigorously. The formation of a colored precipitate (typically reddish) indicates the formation of 6-amino-5-nitrosouracil.[7]

-

After the addition is complete, continue stirring in the ice bath for a specified time to ensure complete reaction.

-

Isolate the intermediate by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to aid in drying.

Reduction to 5,6-Diaminouracil and Precipitation of the Sulfate Salt

-

Suspend the crude 6-amino-5-nitrosouracil in warm water.[7]

-

In a separate container, prepare a solution of sodium hydrosulfite in water.

-

Slowly add the sodium hydrosulfite solution to the suspension of the nitroso compound. The disappearance of the color indicates the reduction to 5,6-diaminouracil.[7][9]

-

Heat the reaction mixture gently to ensure the completion of the reduction.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

To the clear filtrate, slowly add sulfuric acid. The sparingly soluble this compound will precipitate out of the solution.[6]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white to off-white precipitate by filtration.

-

Wash the product thoroughly with cold water and then with ethanol.

-

Dry the final product under vacuum at an elevated temperature. The melting point of the sulfate salt is typically above 260 °C with decomposition.[10][11]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the amino protons and any residual solvent. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).[12][13] | Confirms the presence of the key functional groups and the overall structure. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the pyrimidine ring, and bands associated with the sulfate counter-ion.[5][14][15] | Provides information about the functional groups present in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₄O₂), which has a molecular weight of approximately 142.12 g/mol .[5][16][17] | Confirms the molecular weight of the diaminouracil moiety. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound.[18] A reversed-phase C18 column is often suitable for the analysis of such polar compounds.[18][19]

Typical HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 3.5 µm[18]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260 nm).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

The purity is determined by the area percentage of the main peak in the chromatogram.

Visualization of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical processes for ensuring the quality and reliability of this important chemical intermediate. By understanding the underlying chemical principles and employing robust analytical methodologies, researchers can confidently produce high-purity material for their drug discovery and development endeavors. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering scientists to advance their research with a well-characterized and reliable starting material.

References

- PrepChem.com.

- PubChem. 5,6-Diaminouracil. [Link]

- Organic Syntheses. diaminouracil hydrochloride. [Link]

- Google Patents.

- Google Patents. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.

- NIST WebBook. 5,6-Diamino-1,3-dimethyluracil. [Link]

- National Center for Biotechnology Information.

- ChemBK.

- Journal of the American Chemical Society.

- Phenomenex.

- Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

- DNAmod. 5,6-diaminouracil. [Link]

- ResearchGate.

- ResearchGate. Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil... [Link]

- ResearchGate. The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

- Indian Academy of Sciences. Laser Raman and infra-red spectra of biomolecule: 5-aminouracil. [Link]

- Phenomenex. Fast Quantitation of Uracil in Serum by LC-MS/MS. [Link]

- Journal of the American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil. [Link]

- Google Patents.

- PubMed. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. [Link]

- ChemWhat.

- National Center for Biotechnology Information.

- ResearchGate. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. [Link]

- Royal Society of Chemistry. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. [Link]

- PubChem. 6-Amino-5-nitrosouracil. [Link]

- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 3. Buy this compound | 42965-55-9 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound [chembk.com]

- 11. This compound | 32014-70-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

- 17. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

"5,6-Diamino-2,4-dihydroxypyrimidine sulfate" CAS number and synonyms.

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in pharmaceutical and biochemical research. We will delve into its fundamental chemical identity, including its various CAS numbers and synonyms, and explore its physicochemical properties. The narrative will then transition to its synthesis, elucidating the strategic chemical transformations that yield this versatile pyrimidine derivative. A significant portion of this guide is dedicated to its applications, highlighting its role as a foundational building block in the development of therapeutic agents, particularly in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this compound.

Core Chemical Identity and Properties

5,6-Diamino-2,4-dihydroxypyrimidine, often referred to as 5,6-diaminouracil, is a heterocyclic organic compound. In laboratory and industrial settings, it is most commonly handled as a sulfate salt to improve stability and handling characteristics. It is crucial for researchers to distinguish between the parent compound and its various salt and hydrate forms, as this affects molecular weight calculations, solubility, and reactivity.

CAS Numbers and Synonyms

The Chemical Abstracts Service (CAS) has assigned different numbers to the parent molecule and its common salt forms. Misidentification can lead to significant errors in experimental design and procurement.

| Form | CAS Number | Key Synonyms |

| Parent Compound | 3240-72-0 | 5,6-Diaminouracil; 5,6-Diamino-2,4(1H,3H)-pyrimidinedione; 4,5-Diaminouracil[1][2][3] |

| Sulfate Salt (1:1) | 32014-70-3; 42965-55-9 | 5,6-Diaminouracil sulfate; 4,5-Diaminouracil Sulfate; this compound[1][4][5][6] |

| Sulfate Dihydrate | 63981-35-1 | This compound dihydrate; 5,6-Diaminouracil sulfate dihydrate[7][8] |

A variety of synonyms are used across literature and commercial listings, reflecting its structural similarity to uracil. Common synonyms include 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate , 4,5-Diaminouracil Sulfate , and several NSC identifiers such as NSC 264289 , NSC 3102 , and NSC 42280 .[1]

Physicochemical Properties

The properties of the sulfate salt are critical for its application in synthesis, dictating solvent choice, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄O₆S (for the 1:1 sulfate salt) | [4][9] |

| Molecular Weight | ~240.19 g/mol | [4][6][9] |

| Appearance | Light yellow to brown crystalline powder | [7] |

| Melting Point | >260 °C (with decomposition) | [4][9] |

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | [1] |

Synthesis and Mechanism

The synthesis of 5,6-diaminouracil and its salts is a multi-step process that begins with the construction of the core pyrimidine ring. The choice of this pathway is rooted in the high availability of starting materials and the thermodynamic favorability of the cyclization reaction.

General Synthesis Pathway

A widely adopted and efficient method involves the condensation of guanidine with a substituted malonic acid ester. This reaction directly forms a 2-amino-4,6-dihydroxypyrimidine ring system.[10] To achieve the target 5,6-diamino substitution, subsequent functionalization is required. This typically involves a two-step process: nitrosation at the C5 position, followed by the reduction of the nitroso group to an amine. This strategic sequence is preferred because direct diamination is challenging and often results in low yields and side products.

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocol: Synthesis of the Pyrimidine Core

This protocol is a foundational step, adapted from established methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a closely related precursor.[11][12] The causality behind using sodium ethoxide is its function as a strong base, which is necessary to deprotonate the guanidine and the malonic ester, thereby activating them for the crucial condensation reaction.

Objective: To synthesize the core pyrimidine ring via condensation.

Materials:

-

Guanidine nitrate or hydrochloride

-

Ethyl cyanoacetate (or other malonic ester)

-

Sodium metal

-

Anhydrous ethanol

-

Glacial acetic acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser, carefully dissolve sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; appropriate safety measures are paramount.

-

Activation of Reactants: Once the sodium has fully dissolved, cool the sodium ethoxide solution. Add ethyl cyanoacetate (1 molar equivalent). In a separate flask, prepare another equivalent of sodium ethoxide solution and add guanidine hydrochloride (1.02 molar equivalents).[12]

-

Condensation Reaction: Filter the guanidine/ethoxide solution to remove the precipitated sodium chloride. Add this clear filtrate to the ethyl sodiocyanoacetate solution.[12]

-

Reflux: Heat the combined reaction mixture under reflux for 2-4 hours. This provides the necessary activation energy for the cyclization to proceed to completion.[12][13]

-

Work-up and Precipitation: Evaporate the mixture to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to a pH of approximately 7.[11][13] The purpose of acidification is to neutralize any remaining base and precipitate the less soluble pyrimidine product.

-

Isolation: Cool the solution to 5-10°C to maximize crystallization. Filter the resulting precipitate, wash with cold water, and dry to obtain the pyrimidine product.[13]

Applications in Drug Development and Research

The utility of this compound stems from its pyrimidine core and the two adjacent amino groups, which provide a reactive handle for building more complex heterocyclic systems, such as purines and pteridines.

Caption: Key application areas for this compound.

Intermediate in Pharmaceutical Synthesis

-

Antiviral Drugs: The compound is a critical starting material for the synthesis of guanine.[11] Guanine and its analogues are the backbone of many antiviral medications, including Ganciclovir, which is used to treat cytomegalovirus (CMV) infections. The synthesis involves cyclizing the 5,6-diamino groups with a one-carbon source like formamide to form the imidazole ring of the purine system.[11]

-

Anticancer Agents: Pyrimidine derivatives are widely explored in oncology.[14] This compound serves as a precursor for molecules that can act as dihydrofolate reductase (DHFR) inhibitors.[15] DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a proven strategy for halting cancer cell proliferation. The synthesis of these inhibitors often involves building a pteridine ring system from the diaminopyrimidine core.[15]

-

Anti-inflammatory Research: Derivatives of diaminopyrimidines have been investigated for their ability to suppress nitric oxide (NO) production, a key mediator in inflammation.[10] This makes the parent scaffold a valuable starting point for developing novel anti-inflammatory agents.

Tool for Biochemical Research

As a pyrimidine analogue, 5,6-diaminouracil sulfate can be used as a research tool. Its structural similarity to natural nucleobases allows it to be used in studies to probe and potentially interfere with nucleic acid metabolism, which can be relevant in antiviral or anticancer research.[1] It also serves as a reagent in various biochemical assays, helping researchers to investigate enzyme activity and metabolic pathways.[7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Codes: It is typically classified with the hazard code Xi (Irritant).[4]

-

Risk Phrases: Associated risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]

-

Safety Phrases: Recommended safety phrases are S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (Wear suitable protective clothing).[4]

-

GHS Statements: Under the Globally Harmonized System, it may be classified as H302 (Harmful if swallowed). Precautionary statements include P264 (Wash hands thoroughly after handling) and P270 (Do not eat, drink or smoke when using this product).[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicine and science. Its well-defined synthesis pathway and versatile reactivity make it an indispensable intermediate for creating complex therapeutic agents. For drug development professionals and researchers, a thorough understanding of its properties, synthesis, and applications is fundamental to leveraging its full potential in creating next-generation treatments for a range of diseases. Its continued use as a foundational scaffold ensures its relevance in the field for years to come.

References

- Chem-Impex. (n.d.). Sulfate de 5,6-diamino-2,4-dihydroxypyrimidine dihydraté.

- Smolecule. (n.d.). Buy this compound | 42965-55-9.

- CP Lab Safety. (n.d.). 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram.

- ChemWhat. (n.d.). This compound CAS#: 32014-70-3.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis.

- ChemBK. (2024). 5,6-diaminopyrimidine-2,4(1H,3H)-dione.

- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1).

- TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.

- National Institutes of Health (NIH). (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.

- Echemi. (n.d.). 5,6-diaminopyrimidine-2,4(1h,3h)-dione.

- Glentham. (n.d.). 5,6-Diaminopyrimidine-2,4(1H,3H)-dione sulfate, 98% Purity, C4H8N4O6S, 5 grams.

- PubMed. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.

- PubMed Central (PMC). (2022). Recent Advances in Pyrimidine-Based Drugs.

- U.S. Environmental Protection Agency (EPA). (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- - Substance Details.

- MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

- Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Sources

- 1. Buy this compound | 42965-55-9 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | C4H8N4O6S | CID 319643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 5,6-diaminopyrimidine-2,4(1H,3H)-dione [chembk.com]

- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Executive Summary

Physicochemical Properties Governing Solubility

The solubility of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is not a single value but a complex function of its molecular structure and its interaction with the solvent environment. A thorough understanding of these properties is essential for predicting its behavior and designing effective solubilization strategies.

Molecular Structure and Functional Groups

The parent molecule, 5,6-diaminouracil, possesses multiple functional groups that dictate its solubility characteristics[3][4]:

-

Amino Groups (-NH₂): The two primary amino groups at the C5 and C6 positions are basic and can act as hydrogen bond donors and acceptors.

-

Hydroxyl/Amide Groups: The pyrimidine ring exists in a stable keto-enol tautomeric form, often referred to as a pyrimidinedione.[4] The N-H groups within the ring are weakly acidic, and the carbonyl oxygens are effective hydrogen bond acceptors.

-

Polarity: The high density of nitrogen and oxygen atoms makes the molecule highly polar, suggesting a preference for polar solvents.

The Impact of the Sulfate Salt Form

The compound is supplied as a sulfate salt, which significantly influences its properties. While salt formation is a common strategy to enhance the aqueous solubility of drug candidates, in this case, the sulfate salt of 5,6-diaminouracil is characterized as having low, sparing, or slight solubility in water.[1] This is likely due to strong crystal lattice energy in the solid state, which the energy of solvation in water struggles to overcome. In contrast, the hydrochloride salt is reported to be more appreciably soluble in water.[1]

pH-Dependent Solubility Profile

The presence of both acidic (ring N-H) and basic (amino) functional groups means the net charge on the molecule is highly dependent on the pH of the aqueous medium. While a specific pKa value for 5,6-diaminouracil is not reported in major databases, a qualitative understanding of its pH-dependent behavior can be inferred.

-

Low pH (Acidic): The amino groups will be protonated (-NH₃⁺), resulting in a net positive charge. This should enhance solubility in aqueous media.

-

Neutral pH: The molecule will likely exist as a zwitterion or a neutral species, where solubility may be at its minimum.

-

High pH (Basic): The pyrimidine ring protons (N-H) can be deprotonated, resulting in a net negative charge and likely increasing aqueous solubility.

This relationship is critical for any work in buffered solutions, such as those used in biochemical assays or formulation development.

Solubility Profile: An Evidence-Based Overview

As previously noted, specific quantitative solubility values for this compound are not documented in peer-reviewed literature. Therefore, this section provides a qualitative summary based on available chemical supplier information and an extrapolated profile based on related compounds and first principles. Experimental verification is mandatory for all research and development applications.

Qualitative Solubility Summary

| Solvent Class | General Solubility | Rationale and Expert Insights |

| Water | Low / Slight | The sulfate salt form exhibits poor aqueous solubility, likely due to high crystal lattice energy.[1] Solubility is expected to increase significantly at pH values away from the isoelectric point. |

| Aqueous Buffers (e.g., PBS) | Low (at pH 7.4) | Similar to water, solubility in neutral buffers is expected to be low. For a related compound, 2,4-Diamino-6-hydroxypyrimidine, the solubility in PBS (pH 7.2) is approximately 3.3 mg/mL.[5] This provides a potential starting point for estimation. |

| Polar Aprotic Solvents (DMSO, DMF) | High | These solvents are excellent at disrupting crystal lattices and solvating polar molecules with multiple hydrogen bond donors/acceptors. For a related isomer, solubility in DMSO and DMF was ~14.5 mg/mL.[5] These are the recommended solvents for preparing concentrated stock solutions. |

| Polar Protic Solvents (Methanol, Ethanol) | Low to Moderate | While polar, these solvents are generally less effective than DMSO or DMF for this class of compound. One study notes the dissolution of 5,6-diaminouracil sulfate in methanol for a reaction, suggesting at least moderate solubility under reflux conditions.[6] |

| Non-Polar Solvents (Toluene, Hexane, CCl₄) | Very Low / Insoluble | The high polarity of the compound makes it incompatible with non-polar solvents. |

Experimental Determination of Solubility: Protocols and Best Practices

Generating accurate solubility data is a cornerstone of effective research. Two primary methodologies are employed in pharmaceutical development: thermodynamic (equilibrium) solubility and kinetic solubility.[7]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound and is essential for pre-formulation and biopharmaceutical characterization.[4]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., Water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid material must be visible.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

-

Centrifugation: Spin the sample at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, avoiding disturbance of the solid pellet.

-

Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Note: This may lead to underestimation due to compound adsorption to the filter material.

-

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Workflow for Shake-Flask Equilibrium Solubility

Caption: A typical workflow for a 96-well plate-based kinetic solubility assay.

Critical Considerations: Choosing an Analytical Method

The final quantification step is crucial for accuracy. The choice of method depends on available resources and the specific requirements of the study.

Diagram: Decision Tree for Analytical Method Selection

Caption: A guide for selecting the appropriate analytical finish for a solubility study.

Practical Recommendations for Formulation and Handling

-

Stock Solutions: For most research applications, preparing a concentrated stock solution in DMSO is the most reliable starting point.

-

Aqueous Preparations: When preparing aqueous solutions, consider using an acidic buffer (e.g., pH 2-4) to leverage the protonation of the amino groups for enhanced solubility. Always prepare fresh, as the stability of the compound in aqueous solution, particularly at pH extremes, has not been characterized.

-

Reaction Chemistry: For organic synthesis, if the sulfate salt proves too insoluble even in solvents like DMF, an in-situ conversion to the more soluble free base can be attempted. This can be achieved by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to the suspension. [8]Alternatively, converting the sulfate to the more soluble hydrochloride salt may be a viable pre-reaction step. [1]

Conclusion

This compound is a molecule of significant pharmaceutical interest, yet its solubility is a nuanced property that requires careful experimental consideration. The sulfate salt exhibits low aqueous solubility, a critical factor for researchers to address. The most effective solubilization is achieved in polar aprotic solvents like DMSO and DMF, which are recommended for creating stock solutions. For applications in aqueous media, solubility is expected to be highly pH-dependent, with greater solubility in acidic conditions. This guide provides the foundational knowledge and detailed experimental protocols necessary for scientists to confidently and accurately determine the solubility of this compound, facilitating its successful application in drug discovery and development.

References

- DNAmod. (2020). 5,6-diaminouracil. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil.

- Krystof, V., et al. (2019).

- Herrmann, D. (2012). Chemical Photocatalysis with Flavins. University of Regensburg. [Link]

- ResearchGate. (2018). Synthesis, characterization, electrochemistry and VOC sensingproperties of novel ball-type dinuclear metallophthalocyanines. [Link]

- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). 5,6-diaminouracil (CHEBI:46252).

- ResearchGate. (2019). Electrical and electrochemical properties of double-decker Lu(III) and Eu(III)

- ResearchGate. (2019). Ball-Type Phthalocyanines: Synthesis and Properties. [Link]

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5,6-Diaminouracil sulfate | 32014-70-3 | FD15981 [biosynth.com]

- 3. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 4. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. nbinno.com [nbinno.com]

- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This guide is structured to provide not only the fundamental spectroscopic data but also the underlying scientific rationale for the observed and predicted spectral features.

Introduction: The Significance of this compound

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal precursor in the synthesis of various biologically active molecules. Its sulfate salt is often the preferred form for handling and formulation due to its stability. Accurate and thorough spectroscopic characterization is paramount for identity confirmation, purity assessment, and understanding the molecular structure, which are critical aspects of drug development and quality control. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its spectroscopic signature. The molecule consists of a pyrimidine ring with two hydroxyl groups at positions 2 and 4, and two amino groups at positions 5 and 6. The sulfate salt form implies the protonation of one or more of the basic nitrogen atoms.

Caption: Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine.

The analytical workflow for the characterization of this compound is a multi-technique approach, ensuring a comprehensive understanding of its structure and purity.

Caption: Analytical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR provides insights into the electronic environment of each proton and carbon atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). This solvent is chosen for its ability to dissolve polar compounds and its unobtrusive signal in the ¹H NMR spectrum.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 5 seconds, to ensure full relaxation of protons.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d6 is predicted to show several distinct signals corresponding to the exchangeable protons of the amino and amide groups. Due to the presence of the sulfate counter-ion, the molecule will be protonated, leading to broader signals for the exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Broad Singlet | 2H | N1-H, N3-H | Amide protons, deshielded by adjacent carbonyl groups and involved in hydrogen bonding. |

| ~6.5 | Broad Singlet | 4H | 5-NH₂, 6-NH₂ | Amino group protons. Their chemical shift can vary depending on concentration and water content. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C2, C4 | Carbonyl carbons, highly deshielded due to the double bond to oxygen. |

| ~140 | C6 | Carbon attached to an amino group and adjacent to a double bond. |

| ~90 | C5 | Carbon situated between two amino groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Experimental FTIR spectra for the free base, 5,6-diaminouracil, are available in public databases such as SpectraBase.[1]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Predicted IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and sulfate groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino and amide groups) |

| ~1700 | Strong | C=O stretching (carbonyl groups) |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1100 | Strong, Broad | S=O stretching (sulfate ion) |

| ~615 | Medium | O-S-O bending (sulfate ion) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Experimental GC-MS data for the free base, 5,6-diaminouracil, is available in public databases like SpectraBase.[1]

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is the recommended technique for this polar and non-volatile compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

Data Acquisition:

-

Ionization Mode: ESI, positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 143.06 for the free base.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 141.04 for the free base.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show the molecular ion of the free base. The sulfate group is not typically observed directly in the gas phase under ESI conditions. Fragmentation of the uracil ring is expected.

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and supported by data from analogous compounds, offer a reliable basis for identity confirmation and structural elucidation. The detailed experimental protocols serve as a practical resource for researchers in obtaining high-quality data. This in-depth guide underscores the importance of a multi-faceted spectroscopic approach in the rigorous analysis of pharmaceutical intermediates.

References

- PubChem. 5,6-Diaminouracil.

- SpectraBase. Wiley Science Solutions. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- PubChem. 5,6-Diaminouracil Spectral Information.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 4,5-Diaminouracil sulfate, is a pyrimidine derivative with significant potential in biochemical and pharmaceutical research. Its structural similarity to endogenous nucleobases suggests a role as a modulator of key enzymatic pathways. This guide provides a comprehensive overview of its potential biological activities, focusing on its role as an antimetabolite, an enzyme inhibitor, and a potential anti-inflammatory and antioxidant agent. Detailed, field-proven protocols are provided to enable researchers to rigorously investigate these activities in a laboratory setting. The overarching goal is to furnish the scientific community with the foundational knowledge and practical methodologies required to explore the therapeutic and research applications of this compound.

Introduction: Unveiling a Versatile Pyrimidine Analog

5,6-Diamino-2,4-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. As a derivative of uracil, one of the fundamental nucleobases in RNA, its structure is primed for interaction with biological systems, particularly in pathways involving nucleic acid metabolism.[1] It is commonly supplied as a sulfate salt to improve stability and solubility.

Chemical Identity:

-

IUPAC Name: 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid

-

Synonyms: 4,5-Diaminouracil Sulfate, 5,6-Diaminouracil Sulfate, 2,4-Dihydroxy-5,6-diaminopyrimidine sulfate[1]

-

CAS Number: 32014-70-3[2]

-

Molecular Formula: C₄H₈N₄O₆S[2]

-

Molecular Weight: 240.19 g/mol [2]